6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide
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Overview
Description
Pyrazine derivatives are important in the field of medicinal chemistry due to their wide range of biological activities . They are used in the design of various drugs, including anti-tubercular agents .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves aminodehalogenation, a process where an amino group replaces a halogen atom in a molecule . This process is commonly used in the synthesis of various pyrazine derivatives .Molecular Structure Analysis
The molecular structure of pyrazine derivatives can vary greatly depending on the substituents attached to the pyrazine ring . These substituents can significantly influence the compound’s biological activity .Chemical Reactions Analysis
The chemical reactions involving pyrazine derivatives can be complex and varied, often involving the formation of new bonds and the breaking of existing ones . The exact reactions would depend on the specific pyrazine derivative and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can vary greatly depending on the specific compound. These properties can include things like melting point, boiling point, solubility, and stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-6-4-11-5-8(12-6)9(14)13-7-2-3-16-10(7)15/h4-5,7H,2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFQQUQXFZLWGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2CCSC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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